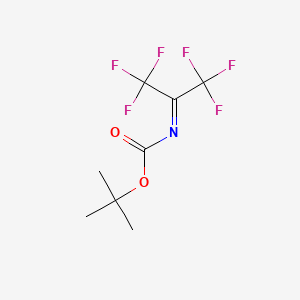
tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate
Descripción general
Descripción
Tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate is a useful research compound. Its molecular formula is C8H9F6NO2 and its molecular weight is 265.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate (CAS No. 52786-55-7) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and agricultural science. Its unique trifluoromethyl groups contribute to its biological activity, influencing pharmacological properties and interactions with biological systems.
Chemical Structure
The compound features a tert-butyl group attached to a carbamate functional group, along with two trifluoromethyl groups. This structure is significant for its potential applications in drug design and agrochemicals due to the electron-withdrawing effects of the fluorine atoms.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. In particular, studies have shown that similar fluorinated compounds can effectively inhibit the growth of various bacterial strains. For instance, analogues with strong electron-withdrawing groups have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | Activity Against Gram-Positive Bacteria | MIC (μg/mL) |
|---|---|---|
| Trifluoromethyl analogue | Moderate | 6.25 |
| tert-Butyl analogue | Significant | 3.125 |
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Compounds containing carbamate moieties are known to interact with various enzymes, potentially acting as inhibitors or modulators of enzymatic activity. This aspect is crucial for developing therapeutic agents targeting specific pathways in diseases.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several fluorinated compounds, including this compound. The results indicated that this compound exhibited notable antibacterial effects against Escherichia coli and Staphylococcus aureus, with an observed minimum inhibitory concentration (MIC) of 3.125 μg/mL .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of carbamate derivatives with acetylcholinesterase (AChE). The study revealed that this compound could inhibit AChE activity at concentrations as low as 10 μM, suggesting its potential as a lead compound for developing treatments for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl groups significantly enhances the biological activity of compounds by increasing lipophilicity and altering electronic properties. The SAR studies indicate that modifications to the carbamate structure can lead to variations in potency and selectivity against different biological targets.
Propiedades
IUPAC Name |
tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F6NO2/c1-6(2,3)17-5(16)15-4(7(9,10)11)8(12,13)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAGBEAAYGYUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373847 | |
| Record name | tert-Butyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52786-55-7 | |
| Record name | tert-Butyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















